
1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide binds to these receptors, it activates a range of signaling pathways that can have a range of effects on the body.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, hypothermia, and decreased locomotor activity. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide has several advantages for use in lab experiments, including its high affinity for the CB1 and CB2 receptors, and its ability to produce a range of physiological and biochemical effects. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide and its effects on the body. One area of focus is the development of new synthetic cannabinoids that can selectively target specific receptors in the endocannabinoid system. Another area of focus is the development of new therapies for conditions such as chronic pain and neurodegenerative diseases, which may be mediated by the endocannabinoid system. Finally, there is a need for further research on the potential risks and benefits of using synthetic cannabinoids in medical and recreational settings.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide involves several steps, including the condensation of 4-chlorobenzonitrile with 1-cyano-3-methylcyclohexane to form 1-(4-chlorophenyl)-3-methyl-5-cyanocyclohexene. This compound is then reacted with hydrazine to form 1-(4-chlorophenyl)-3-methyl-5-(1H-pyrazol-4-yl)pyrazole, which is then reacted with 4-cyanobenzyl chloride to form 1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and to produce a range of physiological and biochemical effects.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-13-3-2-8-18(9-13,12-20)22-17(24)14-10-21-23(11-14)16-6-4-15(19)5-7-16/h4-7,10-11,13H,2-3,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSSQMYJWUMVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

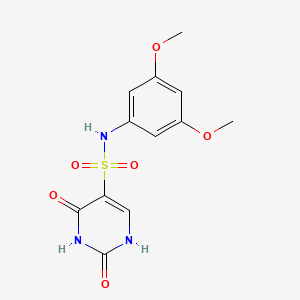
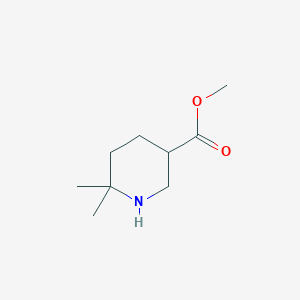



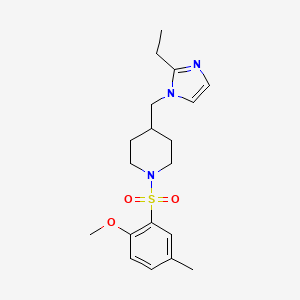
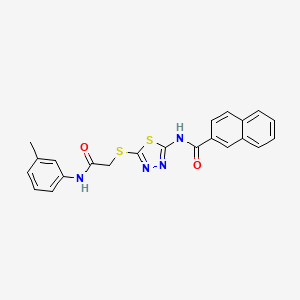
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
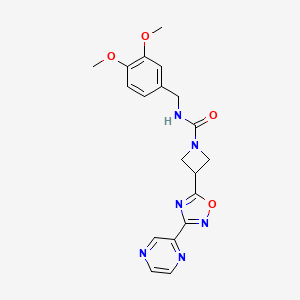
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2639712.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2639713.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)